molecular formula C7H13O10P B1198679 3-deoxy-D-arabino-heptulosonate 7-phosphate CAS No. 2627-73-8

3-deoxy-D-arabino-heptulosonate 7-phosphate

Cat. No.: B1198679
CAS No.: 2627-73-8
M. Wt: 288.15 g/mol
InChI Key: PJWIPEXIFFQAQZ-PUFIMZNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxy-D-arabino-heptulosonate-7-phosphate is synthesized through the condensation of phosphoenolpyruvate and erythrose-4-phosphate. This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase . The reaction conditions typically involve an aqueous environment with a pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using genetically engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum. These microorganisms are modified to overexpress the enzyme this compound synthase, thereby increasing the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-arabino-heptulosonate-7-phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonooxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O10P/c8-3(1-4(9)7(12)13)6(11)5(10)2-17-18(14,15)16/h3,5-6,8,10-11H,1-2H2,(H,12,13)(H2,14,15,16)/t3-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWIPEXIFFQAQZ-PUFIMZNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949135
Record name 3-Deoxy-7-O-phosphonatohept-2-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-73-8
Record name 3-Deoxy-D-arabino-heptulosonate 7-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxy-D-arabino-heptulosonate-7-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxy-7-O-phosphonatohept-2-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-deoxy-D-arabino-heptulosonate 7-phosphate
Reactant of Route 2
3-deoxy-D-arabino-heptulosonate 7-phosphate
Reactant of Route 3
3-deoxy-D-arabino-heptulosonate 7-phosphate
Reactant of Route 4
3-deoxy-D-arabino-heptulosonate 7-phosphate
Reactant of Route 5
3-deoxy-D-arabino-heptulosonate 7-phosphate
Reactant of Route 6
3-deoxy-D-arabino-heptulosonate 7-phosphate

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